molecular formula C14H22N4O2 B7354872 (3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide

(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide

Cat. No. B7354872
M. Wt: 278.35 g/mol
InChI Key: QGFFJGGBQWKYFD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is also known as JNJ-40411813 and has been extensively studied for its neuroprotective and anti-inflammatory properties.

Mechanism of Action

JNJ-40411813 exerts its anti-inflammatory effects by inhibiting the activity of a key enzyme called phosphodiesterase 4 (PDE4). PDE4 plays a crucial role in the regulation of inflammation by breaking down cyclic adenosine monophosphate (cAMP), a signaling molecule that inhibits inflammation. By inhibiting PDE4, JNJ-40411813 increases the levels of cAMP, leading to a reduction in inflammation.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation. Moreover, this compound has also been shown to possess neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, JNJ-40411813 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of JNJ-40411813 is its potent anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on JNJ-40411813. One potential direction is to investigate the potential therapeutic applications of this compound in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies are needed to elucidate the exact mechanism of action of JNJ-40411813 and its effects on various signaling pathways. Additionally, the development of more water-soluble analogs of JNJ-40411813 could improve its efficacy and bioavailability in vivo.

Synthesis Methods

The synthesis of JNJ-40411813 involves the reaction of N-ethylpyrrolidine-1-carboxylic acid with 2-(dimethylamino)pyridine-3-carboxylic acid, followed by the addition of a coupling agent to form an amide bond. The resulting compound is then treated with a reagent to introduce an ether functionality, leading to the formation of JNJ-40411813.

Scientific Research Applications

JNJ-40411813 has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases. Moreover, JNJ-40411813 has also been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-4-15-14(19)18-9-7-11(10-18)20-12-6-5-8-16-13(12)17(2)3/h5-6,8,11H,4,7,9-10H2,1-3H3,(H,15,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFFJGGBQWKYFD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)OC2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N1CC[C@@H](C1)OC2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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